molecular formula C18H21N5O2 B4334452 N-[(3,4-DIETHOXYPHENYL)METHYL]-2-(1H-1,2,3,4-TETRAZOL-5-YL)ANILINE

N-[(3,4-DIETHOXYPHENYL)METHYL]-2-(1H-1,2,3,4-TETRAZOL-5-YL)ANILINE

Cat. No.: B4334452
M. Wt: 339.4 g/mol
InChI Key: YVDBBYLJIORHTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(3,4-DIETHOXYPHENYL)METHYL]-2-(1H-1,2,3,4-TETRAZOL-5-YL)ANILINE is a complex organic compound that features both aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,4-DIETHOXYPHENYL)METHYL]-2-(1H-1,2,3,4-TETRAZOL-5-YL)ANILINE typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Attachment of the Aromatic Aniline: The tetrazole intermediate is then reacted with an aromatic aniline derivative under basic conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[(3,4-DIETHOXYPHENYL)METHYL]-2-(1H-1,2,3,4-TETRAZOL-5-YL)ANILINE can undergo various types of chemical reactions, including:

    Oxidation: The aromatic rings can be oxidized under strong oxidative conditions.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines.

Scientific Research Applications

N-[(3,4-DIETHOXYPHENYL)METHYL]-2-(1H-1,2,3,4-TETRAZOL-5-YL)ANILINE has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

    Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of N-[(3,4-DIETHOXYPHENYL)METHYL]-2-(1H-1,2,3,4-TETRAZOL-5-YL)ANILINE involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to interact with enzymes and receptors in a similar manner. This interaction can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue with methoxy groups instead of ethoxy groups.

    N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide: A compound with similar aromatic structures but different functional groups.

Uniqueness

N-[(3,4-DIETHOXYPHENYL)METHYL]-2-(1H-1,2,3,4-TETRAZOL-5-YL)ANILINE is unique due to the presence of both the tetrazole ring and the diethoxyphenyl group. This combination imparts distinct chemical and biological properties that are not observed in its analogues.

Properties

IUPAC Name

N-[(3,4-diethoxyphenyl)methyl]-2-(2H-tetrazol-5-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O2/c1-3-24-16-10-9-13(11-17(16)25-4-2)12-19-15-8-6-5-7-14(15)18-20-22-23-21-18/h5-11,19H,3-4,12H2,1-2H3,(H,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVDBBYLJIORHTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CNC2=CC=CC=C2C3=NNN=N3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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